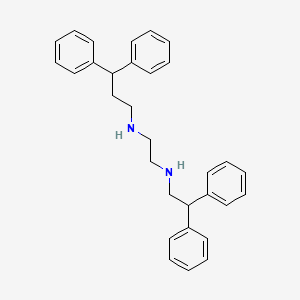
Methyl 2-acetyl-3-oxodecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-acetyl-3-oxodecanoate is an organic compound with the molecular formula C12H20O4. It is a derivative of decanoic acid and is characterized by the presence of both acetyl and oxo functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2-acetyl-3-oxodecanoate can be synthesized through several methods. One common approach involves the reaction of decanoic acid with acetic anhydride in the presence of a catalyst. The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of Grignard reagents, where methyl magnesium bromide reacts with 2-acetyl-3-oxodecanoic acid to form the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
化学反应分析
Types of Reactions: Methyl 2-acetyl-3-oxodecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides
科学研究应用
作用机制
The mechanism of action of methyl 2-acetyl-3-oxodecanoate involves its interaction with various molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in nucleophilic and electrophilic reactions. These interactions can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
相似化合物的比较
Methyl 3-oxodecanoate: Similar in structure but lacks the acetyl group.
Methyl 10-chloro-10-oxodecanoate: Contains a chloro group instead of an acetyl group
Uniqueness: Methyl 2-acetyl-3-oxodecanoate is unique due to the presence of both acetyl and oxo groups, which confer distinct reactivity and properties. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
属性
CAS 编号 |
186755-57-7 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC 名称 |
methyl 2-acetyl-3-oxodecanoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h12H,4-9H2,1-3H3 |
InChI 键 |
XQNMVPONWAMETD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C(C(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


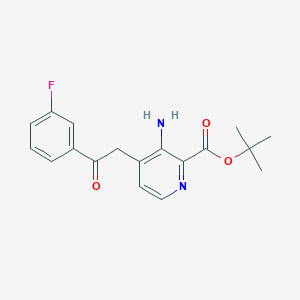

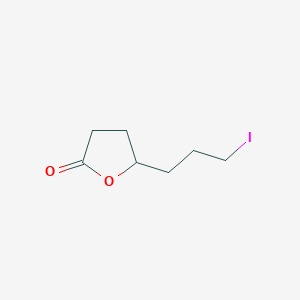
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
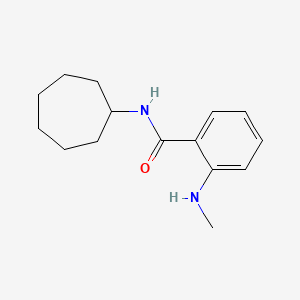
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
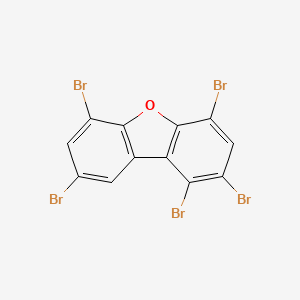

![2-{(E)-[(4-Methylphenyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14242771.png)
![1,1'-(9,9-Dinitro-1,4-dioxa-7,11-diazaspiro[4.7]dodecane-7,11-diyl)di(ethan-1-one)](/img/structure/B14242774.png)
![N-[2-(Dimethylamino)ethyl]-N,N-dimethylhexan-1-aminium bromide](/img/structure/B14242779.png)
![N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]](/img/structure/B14242782.png)
